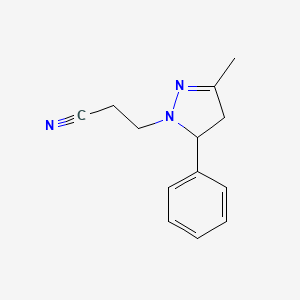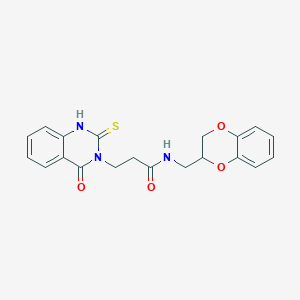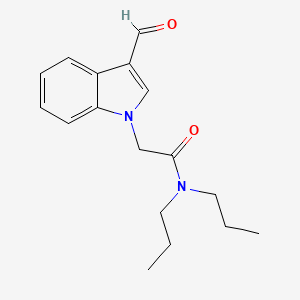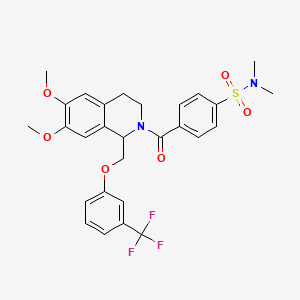
3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a pyrazole ring substituted with a methyl and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with α,β-unsaturated nitriles under mild conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the reaction.
Chemical Reactions Analysis
3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl and methyl groups on the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar compounds to 3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile include other pyrazole derivatives such as:
3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)propanenitrile: Lacks the dihydro group.
3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butanenitrile: Has an extended carbon chain.
3-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanamide: Contains an amide group instead of a nitrile group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)propanenitrile |
InChI |
InChI=1S/C13H15N3/c1-11-10-13(12-6-3-2-4-7-12)16(15-11)9-5-8-14/h2-4,6-7,13H,5,9-10H2,1H3 |
InChI Key |
NMCVESWSJWYLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213244.png)
![N-benzyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213245.png)
![9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213261.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B11213279.png)

![Ethyl 2-({[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11213288.png)
![3-Hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11213305.png)

![N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213315.png)
![6-chloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11213316.png)


![1-(4-chloro-2-methylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213326.png)

